molecular formula C5H6FN3 B3065739 3,4-Diamino-2-fluoropyridine CAS No. 60186-23-4

3,4-Diamino-2-fluoropyridine

Cat. No.: B3065739
CAS No.: 60186-23-4
M. Wt: 127.12 g/mol
InChI Key: IPXZXBOPZPVJHP-UHFFFAOYSA-N
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Description

3,4-Diamino-2-fluoropyridine is a fluorinated pyridine derivative. The presence of both amino groups and a fluorine atom on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3,4-diaminopyridine with a fluorinating agent such as cesium tetrafluorocobaltate. The reaction is carried out under controlled conditions to ensure selective fluorination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diamino-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substituted Derivatives: Various substituted pyridines depending on the nucleophile used.

    Nitro Derivatives: Formed during oxidation reactions.

    Amino Derivatives: Resulting from reduction reactions.

Scientific Research Applications

3,4-Diamino-2-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-fluoropyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the amino groups, making it less reactive in nucleophilic substitution reactions.

    3,4-Diaminopyridine: Does not contain the fluorine atom, resulting in different chemical properties and reactivity.

    2,3-Diaminopyridine: Similar structure but different substitution pattern, leading to distinct chemical behavior.

Uniqueness: 3,4-Diamino-2-fluoropyridine is unique due to the combination of amino groups and a fluorine atom on the pyridine ring. This combination imparts specific reactivity and properties that are not observed in its non-fluorinated or differently substituted analogs .

Properties

IUPAC Name

2-fluoropyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXZXBOPZPVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483652
Record name 3,4-Diamino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-23-4
Record name 2-Fluoro-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diamino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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